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molecular formula C19H25NO3 B8364108 4-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

4-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

Cat. No. B8364108
M. Wt: 315.4 g/mol
InChI Key: MFMWSGVAGFFPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430062

Procedure details

From 108g (8.5 g, 26.9 mmol), a similar procedure as described for 109a gave 109g (6.0 g, 70.3%) as an oil. 1H NMR (200 MHz, CDCl3) δ7.00 (d, J=8 Hz, 2H), 6.61 (s, 2H), 6.60 (d, J=8 Hz, 2H), 4.23 (s, 2H), 3.84 (s, 9H), 2.84 (t, J=8 Hz, 2H), 1.60 (sextet, J=8 Hz, 2H), 0.92 (t, J=8 Hz, 3H). EIMS m/e 315 (M+, 93).
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:23]=[CH:22][C:7]([N:8]=[CH:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:6][CH:5]=1)[CH2:2][CH3:3].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[CH2:1]([C:4]1[CH:23]=[CH:22][C:7]([NH:8][CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:6][CH:5]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(CC)C1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 70.3%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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